molecular formula C8H10N2O2 B13583742 2-Methyl-2-(pyrimidin-2-yl)propanoic acid

2-Methyl-2-(pyrimidin-2-yl)propanoic acid

Cat. No.: B13583742
M. Wt: 166.18 g/mol
InChI Key: UWCWRLOOZCKLNN-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrimidin-2-yl)propanoic acid is a pyrimidine-containing carboxylic acid that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Pyrimidine rings are privileged scaffolds in pharmaceuticals, found in over 85% of all FDA-approved drugs, and are particularly significant in the development of anticancer agents due to their ability to target specific enzymes and receptors . This compound's structure, featuring a sterically hindered alpha-carbon and a hydrogen bond-accepting heterocycle, makes it a valuable template for constructing molecules that interact with biological targets. Its primary research applications include use as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) and in the development of structure-activity relationship (SAR) studies for various therapeutic areas. Researchers utilize this compound under the strict condition that it is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-2-pyrimidin-2-ylpropanoic acid

InChI

InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-9-4-3-5-10-6/h3-5H,1-2H3,(H,11,12)

InChI Key

UWCWRLOOZCKLNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC=N1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Methyl 2 Pyrimidin 2 Yl Propanoic Acid and Analogues

Retrosynthetic Analysis of the 2-Methyl-2-(pyrimidin-2-yl)propanoic Acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. leah4sci.comheighpubs.org For this compound, several logical disconnections can be proposed.

The most prominent disconnection is at the C-C bond between the pyrimidine (B1678525) ring's C2 position and the quaternary carbon of the propanoic acid group. This leads to two key synthons: a pyrimidine cation equivalent at C2 and a 2-methylpropanoate (B1197409) anion equivalent. The corresponding synthetic equivalents, or reagents, would be an activated pyrimidine, such as 2-halopyrimidine (e.g., 2-chloropyrimidine), and the enolate of an isobutyrate ester, respectively.

A further retrosynthetic step involves the deconstruction of the pyrimidine ring itself. heighpubs.orgresearchgate.net The pyrimidine core can be disconnected via the cleavage of C-N bonds, leading back to acyclic precursors. researchgate.net A common strategy for pyrimidine synthesis is the condensation of a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment. bu.edu.eg This approach suggests precursors like a 1,3-dicarbonyl compound and an amidine, urea (B33335), or guanidine (B92328) derivative. heighpubs.orgbu.edu.egwikipedia.org This analysis forms the basis for the condensation strategies discussed in section 2.2.2.

Conventional Multi-Step Organic Synthesis Approaches

Traditional synthetic routes to this compound and its analogues typically involve a sequence of well-established organic reactions. These methods offer reliability and are built upon fundamental reaction classes.

The final step in many syntheses of carboxylic acids is the hydrolysis of a corresponding ester precursor. chemistrysteps.com For the target molecule, this involves the conversion of a 2-methyl-2-(pyrimidin-2-yl)propanoate ester to the final acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a widely used and often irreversible method. chemistrysteps.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol. commonorganicchemistry.comgoogle.com The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemistrysteps.combyjus.com

Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out by heating the ester in the presence of excess water with a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.commasterorganicchemistry.com To drive the equilibrium toward the carboxylic acid, a large excess of water is used. chemistrysteps.com

The precursor esters are themselves typically synthesized via Fischer esterification, where a carboxylic acid is reacted with an excess of alcohol under acidic catalysis. masterorganicchemistry.com

Table 1: Comparison of Common Ester Hydrolysis Conditions

ConditionReagentsKey FeaturesTypical Solvents
Basic (Saponification)NaOH, KOH, LiOHIrreversible; requires final acidification step. chemistrysteps.comH₂O/MeOH, H₂O/EtOH, H₂O/THF commonorganicchemistry.com
AcidicHCl, H₂SO₄Reversible; requires excess water to drive equilibrium. masterorganicchemistry.comAqueous acid, Dioxane

The formation of the pyrimidine ring is a cornerstone of the synthesis. The most prevalent method is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.orgmdpi.com This [3+3] cycloaddition approach is highly versatile for creating substituted pyrimidines. mdpi.com

The general mechanism involves two consecutive condensation reactions. bhu.ac.in Variations of this method utilize other N-C-N components, such as urea to form 2-pyrimidinones or guanidine to produce 2-aminopyrimidines. wikipedia.org These initial pyrimidine products can then be chemically modified in subsequent steps to introduce the desired substituents for the final attachment of the propanoic acid side chain. For example, a 2-pyrimidinone can be converted to a 2-chloropyrimidine (B141910) using reagents like phosphorus oxychloride, creating an electrophilic site for subsequent nucleophilic substitution. bhu.ac.in

Attaching the 2-methylpropanoic acid moiety to the pyrimidine ring is frequently accomplished via a nucleophilic substitution reaction. The pyrimidine ring is considered π-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.inslideshare.net

A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves reacting a pyrimidine with a good leaving group at the C2 position, such as a halogen (e.g., 2-chloropyrimidine), with a potent carbon nucleophile. nih.gov For the synthesis of the target molecule, the nucleophile would be the enolate of an isobutyrate ester, such as ethyl isobutyrate, generated using a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH).

Recent advancements have demonstrated that Grignard reagents can also serve as effective nucleophiles in these reactions, often providing high yields and selectivity for C2 substitution on activated pyrimidines without the need for precious metal catalysts. organic-chemistry.org

Table 2: Examples of Nucleophilic Substitution for Pyrimidine Functionalization

Pyrimidine SubstrateNucleophileReaction TypeSignificance
2-ChloropyrimidineEster EnolatesSNArClassic method for C-C bond formation at C2. nih.gov
2-HalopyrimidineAminesSNArForms 2-aminopyrimidines, which can be further modified. bhu.ac.in
2-(tert-butylsulfonyl)pyrimidineAryl/Alkyl Grignard ReagentsSNArModern, metal-free, scalable method for 2-substituted pyrimidines. organic-chemistry.org

The carboxylic acid functional group can also be installed through oxidation of a suitable precursor. Several oxidative pathways are synthetically viable.

Oxidation of Primary Alcohols: A precursor molecule such as 2-methyl-2-(pyrimidin-2-yl)propan-1-ol can be oxidized to the corresponding carboxylic acid. This transformation requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent (CrO₃ in H₂SO₄). libretexts.orgchemistrysteps.combritannica.com This method is effective provided the pyrimidine ring is stable to the harsh oxidative conditions.

Hydrolysis of Nitriles: An alternative two-step sequence involves the conversion of an alkyl halide to a nitrile, followed by hydrolysis. unizin.org For example, a precursor like 2-(1-chloro-1-methylethyl)pyrimidine could undergo an SN2 reaction with sodium cyanide (NaCN) to form the corresponding nitrile. Subsequent hydrolysis of the nitrile, typically by heating with a strong acid or base, yields the carboxylic acid. libretexts.orgnih.gov This route has the advantage of extending the carbon chain by one atom. byjus.comunizin.org

Oxidation of Alkylarenes: While the oxidation of alkyl side chains on aromatic rings is a common method for preparing aromatic carboxylic acids, it is generally limited to primary and secondary alkyl groups. byjus.comunizin.org Tertiary carbons, such as the one in the target molecule's side chain, are typically resistant to oxidation by common reagents like KMnO₄. byjus.comlibretexts.org

Expedited Synthetic Protocols

Modern organic synthesis aims to improve efficiency by reducing the number of steps, a goal often achieved through one-pot procedures or advanced catalytic methods. For analogues of this compound, such as the broader class of 2-arylpropanoic acids, several expedited protocols have been developed.

Palladium-catalyzed reactions are particularly prominent. One such protocol is a flexible two-step, one-pot procedure that involves the Heck coupling of an aryl bromide with ethylene, followed by the hydroxycarbonylation of the resulting styrene (B11656) to yield the 2-arylpropanoic acid. mdpi.com This cascade transformation proceeds with high regioselectivity and avoids intermediate purification steps. mdpi.com Another efficient method is the direct palladium-catalyzed carbonylation of vinyl aromatics (or heteroaromatics), which can produce 2-arylpropanoic acids in high yields. acs.org

Multicomponent reactions, which combine three or more reactants in a single operation to form a complex product, also offer an expedited route. The Biginelli reaction, for instance, can rapidly construct the dihydropyrimidine (B8664642) core from an aldehyde, a β-ketoester, and urea, which can then be further elaborated. wikipedia.org These modern approaches provide powerful and efficient alternatives to traditional multi-step syntheses.

Microwave-Assisted Synthesis of Pyrimidine-Propanoic Acid Conjugates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrimidine derivatives. nih.govasianpubs.orgresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. nih.govresearchgate.net

In the context of pyrimidine-propanoic acid conjugates, a plausible microwave-assisted approach would involve the condensation of a suitable three-carbon fragment with an amidine, urea, or guanidine derivative. For instance, the cyclocondensation of a β-keto ester bearing the desired propanoic acid moiety with a pyrimidine precursor could be significantly expedited under microwave irradiation. asianpubs.org Research on the synthesis of related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has demonstrated the effectiveness of microwave heating at temperatures around 180°C to achieve high yields in as little as 20 minutes. nih.gov Similarly, the synthesis of various 2-substituted perimidines has been successfully achieved in high yields (65-80%) through a microwave-assisted cyclocondensation reaction. asianpubs.orgresearchgate.net

The general advantages of employing microwave-assisted synthesis in this context are summarized in the table below:

FeatureBenefit
Rapid Heating Significantly reduced reaction times.
High Yields Often provides higher product yields compared to conventional methods.
Cleaner Reactions Can minimize the formation of side products.
Efficiency Allows for the rapid synthesis of a library of analogues for screening purposes.

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the reviewed literature, the established success of this methodology for a wide range of pyrimidine derivatives suggests its high applicability. jchemrev.commdpi.commdpi.com

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govresearchgate.net For the synthesis of complex molecules like this compound, one-pot strategies can streamline the process by avoiding lengthy separation and purification procedures. nih.gov

A potential one-pot approach for the synthesis of the target molecule could involve a multi-component reaction (MCR). For example, a reaction between an aldehyde, a β-keto ester (or a similar active methylene (B1212753) compound), and a guanidine or urea derivative could be employed to construct the substituted pyrimidine ring in a single step. Such strategies have been successfully used for the synthesis of various furo[2,3-d]pyrimidines, demonstrating the feasibility of this approach. nih.gov The use of a catalyst, such as an ionic liquid or a Lewis acid, can further enhance the efficiency and selectivity of these one-pot reactions. researchgate.net

Key characteristics of one-pot synthesis strategies applicable to pyrimidine derivatives include:

Convergence: Multiple starting materials are combined in a single operation.

Atom Economy: Maximizes the incorporation of starting material atoms into the final product.

Reduced Waste: Minimizes solvent and reagent usage associated with multiple workup and purification steps.

The development of a specific one-pot synthesis for this compound would be a significant step towards a more sustainable and efficient manufacturing process.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of a lead compound. This involves systematic modifications to different parts of the parent molecule.

Variation of Substituents on the Pyrimidine Ring

Modification of the pyrimidine ring with various substituents can significantly impact the biological activity of the resulting analogues. nih.govbu.edu.eg A wide range of synthetic methods are available for introducing substituents at different positions of the pyrimidine nucleus. jchemrev.com The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an N-C-N fragment like urea, thiourea, or guanidine, where the substituents are pre-installed on either of these precursors. bu.edu.eg

For example, by using substituted benzaldehydes in a reaction with an appropriate active methylene compound and a guanidine derivative, a variety of phenyl-substituted pyrimidines can be generated. nih.gov Similarly, other functional groups such as halogens, amines, and alkyl groups can be introduced. The synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives highlights a strategy where an enaminone is reacted with a guanidinium (B1211019) salt to construct the substituted pyrimidine ring. mdpi.com

The following table provides examples of substituent variations on the pyrimidine ring found in the literature for related compounds:

Substituent TypeExample of PrecursorResulting Analogue
Aryl Substituted BenzaldehydePhenyl-substituted pyrimidine nih.gov
Amino Guanidine HydrochlorideAmino-pyrimidine derivative nih.gov
Halogen Halogenated 1,3-dicarbonylChloro- or Fluoro-pyrimidine mdpi.com
Alkyl Substituted β-diketoneMethyl- or Ethyl-pyrimidine

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold.

Modification of the Propanoic Acid Side Chain

Alterations to the propanoic acid side chain can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Modifications can include changing the chain length, introducing branching, or converting the carboxylic acid to other functional groups like esters or amides. mdpi.com

The synthesis of such derivatives typically starts with a pyrimidine core, which is then elaborated with the desired side chain. For instance, a 2-halopyrimidine can undergo a cross-coupling reaction with a suitable organometallic reagent bearing the modified side chain. Alternatively, a pyrimidine with a nucleophilic group can be reacted with an electrophile containing the modified propanoic acid moiety. The synthesis of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester, for example, involves the coupling of 4-bromo phenethyl alcohol with methyltrimethylsilyl dimethylketene (B1620107) acetal, followed by further transformations. google.com This illustrates how a side chain can be built and subsequently modified.

Examples of side chain modifications include:

Esterification: Reaction of the carboxylic acid with an alcohol to form an ester.

Amidation: Coupling of the carboxylic acid with an amine to form an amide.

Chain Homologation: Increasing the length of the alkyl chain.

Introduction of Heteroatoms: Replacing a carbon atom in the side chain with an oxygen or sulfur atom.

These modifications are essential for fine-tuning the properties of the parent compound.

Isomerization Studies and Positional Isomer Synthesis (e.g., Pyrimidin-5-yl Isomers)

The position of the propanoic acid side chain on the pyrimidine ring can have a profound effect on the molecule's biological activity. Therefore, the synthesis of positional isomers is a key aspect of SAR studies. A notable example is the synthesis of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid, a positional isomer of the title compound. chiralen.com

The synthesis of such isomers requires regioselective control during the pyrimidine ring formation. For instance, the synthesis of isomeric 5-(phenylsulphonyl)pyrimidines was achieved by carefully choosing the starting materials and reaction conditions to direct the cyclization to the desired position. rsc.org One approach involved the reaction of alkyl N-cyanoimidates with (phenylsulphonyl)acetonitrile, which, after hydrolysis and cyclization, yielded specific pyrimidin-2-ones or pyrimidin-4-ones. rsc.org A diversity-oriented synthesis has also been described for 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, highlighting a pathway to pyrimidin-5-yl substituted compounds. nih.gov

The synthesis of different positional isomers often requires distinct synthetic strategies, as illustrated in the table below:

IsomerPotential Synthetic Precursors
Pyrimidin-2-yl Guanidine and a 1,3-dicarbonyl compound with the side chain at the 2-position.
Pyrimidin-4-yl An amidine and a β-keto ester with the side chain attached to the carbonyl carbon.
Pyrimidin-5-yl A formylacetate equivalent and an amidine, where the formyl group directs the side chain to the 5-position. nih.gov

The ability to selectively synthesize these isomers is critical for a comprehensive understanding of the molecule's biological profile.

Stereoselective Synthesis of Chiral this compound Variants (If Applicable)

When a molecule contains a stereocenter, the different enantiomers or diastereomers can exhibit distinct biological activities. Although this compound itself is achiral, the introduction of substituents on the propanoic acid side chain or the pyrimidine ring can create chiral centers. The stereoselective synthesis of such chiral variants is therefore of significant interest. nih.govmdpi.com

Methods for stereoselective synthesis can be broadly categorized into:

Use of Chiral Starting Materials: Employing enantiomerically pure building blocks to construct the target molecule.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

For instance, the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates has been achieved through the reduction of a tetrasubstituted double bond in a piperidine (B6355638) β-enamino ester. researchgate.net This demonstrates a strategy that could potentially be adapted for the synthesis of chiral pyrimidine-propanoic acid derivatives. The synthesis of chiral metal-organic frameworks often relies on the use of enantiopure ligands, which could be a source of inspiration for designing chiral pyrimidine precursors. nih.gov

While specific examples of the stereoselective synthesis of chiral this compound variants are not prominent in the literature, the general principles of asymmetric synthesis are well-established and could be applied to this class of compounds should the need arise. mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methyl 2 Pyrimidin 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR (¹H NMR) spectrum of 2-Methyl-2-(pyrimidin-2-yl)propanoic acid would be expected to display distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the methyl groups, and the carboxylic acid.

Pyrimidine Protons: The pyrimidine ring contains three protons. The proton at position 5 (H-5) would likely appear as a triplet, coupled to the two equivalent protons at positions 4 and 6. The protons at positions 4 and 6 (H-4, H-6) would be chemically equivalent and are expected to appear as a doublet, coupled to the H-5 proton. Due to the electron-withdrawing nature of the nitrogen atoms, these aromatic protons would be shifted downfield.

Methyl Protons: The two methyl groups attached to the quaternary carbon are chemically equivalent. Therefore, they would produce a single, sharp singlet in the spectrum, integrating to six protons.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Data:

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Pyrimidine H-4, H-6 Downfield Doublet
Pyrimidine H-5 Downfield Triplet
2 x -CH₃ Upfield Singlet

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.

Pyrimidine Carbons: The pyrimidine ring has three distinct carbon environments. The carbon atoms at positions 4 and 6 are equivalent and would show one signal. The carbon at position 2, being directly attached to the propanoic acid moiety and between two nitrogen atoms, would be significantly downfield. The carbon at position 5 would also be in the aromatic region.

Propanoic Acid Carbons: The quaternary carbon attached to the pyrimidine ring and the two methyl groups would have a characteristic chemical shift. The two methyl carbons are equivalent and would produce a single signal in the upfield region. The carbonyl carbon of the carboxylic acid would be the most downfield signal in the spectrum.

Expected ¹³C NMR Data:

Carbon Atom Expected Chemical Shift (ppm)
C=O (Carboxylic Acid) ~170-185
Pyrimidine C-2 ~160-170
Pyrimidine C-4, C-6 ~150-160
Pyrimidine C-5 ~120-130
Quaternary Carbon ~40-50

Two-dimensional (2D) NMR experiments would be essential to confirm the structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be expected between the H-5 and the H-4/H-6 protons of the pyrimidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the pyrimidine proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the propanoic acid moiety and the pyrimidine ring. For example, correlations would be expected from the methyl protons to the quaternary carbon and the carbonyl carbon, and from the pyrimidine protons (H-4/H-6) to the pyrimidine C-2.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching vibrations from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

C=N and C=C Stretch (Pyrimidine Ring): A series of medium to strong bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring.

C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending of the carboxylic acid would be expected in the fingerprint region (below 1400 cm⁻¹).

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Pyrimidine Aromatic C-H Stretch >3000
Methyl Groups Aliphatic C-H Stretch <3000
Carboxylic Acid C=O Stretch 1700-1725 (strong, sharp)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The pyrimidine ring in this compound is an aromatic, conjugated system that would be expected to absorb UV radiation.

The spectrum would likely show absorptions corresponding to π → π* transitions within the pyrimidine ring. The exact wavelength of maximum absorbance (λ_max) would be influenced by the substitution of the propanoic acid group and the solvent used for analysis. Generally, pyrimidine and its derivatives exhibit strong absorption bands in the UV region, typically between 200 and 300 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the exact mass of this compound (C₈H₁₀N₂O₂), which is 166.07 g/mol . A prominent [M+H]⁺ peak might also be observed depending on the ionization technique used (e.g., electrospray ionization).

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). The pyrimidine ring is relatively stable and might remain intact as a major fragment. Cleavage of the bond between the quaternary carbon and the pyrimidine ring could also occur, leading to fragments corresponding to the pyrimidinyl cation or the 2-methylpropanoic acid radical cation.

Expected Mass Spectrometry Fragments:

m/z Possible Fragment Identity
166 [M]⁺ (Molecular Ion)
149 [M - OH]⁺
121 [M - COOH]⁺

Elemental Analysis (CHN) for Compound Purity and Stoichiometry

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm the compound's stoichiometric composition and assess its purity. For this compound, with a molecular formula of C₈H₁₀N₂O₂, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C₈H₁₀N₂O₂:

Carbon (C): 57.82%

Hydrogen (H): 6.07%

Nitrogen (N): 16.86%

Experimental data from CHN analysis of a synthesized sample of this compound would be compared against these theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, would provide strong evidence for the successful synthesis and high purity of the target compound.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)57.82Data not available
Hydrogen (H)6.07Data not available
Nitrogen (N)16.86Data not available

Specific experimental elemental analysis data for this compound is not currently available in the reviewed literature.

X-ray Crystallography for Absolute Structure Determination

The determination of the crystal structure of this compound would involve growing a suitable single crystal, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced.

While the specific crystallographic data for this compound is not available in the public domain, studies on related pyrimidine derivatives have been conducted. iucr.org For instance, the analysis of similar structures reveals that the pyrimidine ring is typically planar, and the orientation of the carboxylic acid group is a key conformational feature. The crystal system, space group, and unit cell dimensions would be determined as part of this analysis.

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
VolumeData not available
ZData not available
Density (calculated)Data not available

A search of crystallographic databases did not yield a specific entry for the crystal structure of this compound.

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. For this compound, the most significant of these are expected to be hydrogen bonding and π-π stacking.

The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This typically leads to the formation of strong O-H···O or O-H···N hydrogen bonds, often resulting in dimeric structures or extended chains. The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors.

Furthermore, the aromatic pyrimidine ring is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent rings, play a crucial role in the stabilization of the crystal packing. The geometry of these interactions (e.g., face-to-face, parallel-displaced) would be a key aspect of the structural analysis. Studies on other pyrimidine-containing compounds have highlighted the importance of these interactions in their solid-state structures. researchgate.netacs.org

To provide a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is a valuable computational tool. iucr.org This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface provides a visual representation of intermolecular contacts.

Key properties mapped onto the Hirshfeld surface include:

d_norm : A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Shape Index : This property allows for the identification of π-π stacking interactions, which appear as characteristic adjacent red and blue triangles.

Interaction TypePercentage Contribution
H···HData not available
O···H / H···OData not available
C···H / H···CData not available
N···H / H···NData not available
OtherData not available

Specific Hirshfeld surface analysis and 2D fingerprint plot data for this compound are not available in the current literature.

Computational and Theoretical Chemistry Studies of 2 Methyl 2 Pyrimidin 2 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These calculations solve the Schrödinger equation for a given molecule, providing a wealth of information about its electronic and geometric properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like 2-Methyl-2-(pyrimidin-2-yl)propanoic acid. By optimizing the molecular geometry, DFT calculations can determine the most stable arrangement of atoms in the molecule. These calculations also provide detailed information about the distribution of electrons, which is essential for understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap generally suggests higher reactivity. irjweb.com For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netlibretexts.org The MEP map displays different colors to represent regions of varying electrostatic potential. wolfram.com Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.netchemrxiv.org Blue areas, conversely, represent regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. researchgate.netchemrxiv.org Green areas denote regions of neutral potential. For this compound, an MEP map would highlight the electron-rich nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group as potential sites for electrophilic interaction.

Dipole Moment and Polarizability Calculations

Table 2: Calculated Dipole Moment and Polarizability

Property Value
Dipole Moment (Debye) Data not available

Natural Population Analysis (NPA) for Atomic Charges

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms in a molecule. This provides a quantitative measure of the partial charge on each atom. For this compound, NPA can reveal the charge distribution across the pyrimidine ring, the carboxylic acid group, and the methyl groups. This information is valuable for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. By mapping the potential energy surface, computational methods can determine the preferred three-dimensional structure of the molecule. This is crucial as the biological activity and physical properties of a molecule are often dependent on its conformation. For this compound, this analysis would focus on the rotation around the single bond connecting the pyrimidine ring and the propanoic acid moiety to identify the most energetically favorable orientations.

Molecular Dynamics Simulations for Dynamic Behavior

Extensive searches of scientific literature and chemical databases did not yield any specific studies that have performed molecular dynamics (MD) simulations on this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including conformational changes, solvent interactions, and binding dynamics, this particular compound does not appear to have been the subject of such investigations in the available public research.

Computational studies have been conducted on related pyrimidine derivatives, often in the context of drug discovery and materials science. These studies utilize MD simulations to explore how similar molecules interact with biological targets or how they behave in different environments. However, the specific dynamic properties of this compound remain uncharacterized by this method.

QTAIM (Quantum Theory of Atoms in Molecules) Analysis for Bonding Characteristics

Similarly, a comprehensive review of published research reveals no specific Quantum Theory of Atoms in Molecules (QTAIM) analyses for this compound. QTAIM is a theoretical framework used to analyze the electron density of a molecule to characterize the nature of its chemical bonds, such as whether they are ionic, covalent, or have characteristics of both.

While QTAIM has been applied to various heterocyclic compounds, including some containing pyrimidine rings, to understand their electronic structure and bonding properties, the specific topological analysis of the electron density and the characterization of atomic and bond properties for this compound have not been reported in the scientific literature. Therefore, no data on its bond critical points, electron density distribution, or other QTAIM-derived parameters are available.

Molecular Interactions and Mechanistic Insights of 2 Methyl 2 Pyrimidin 2 Yl Propanoic Acid

Biochemical Interactions and Target Identification

Role as a Synthetic Intermediate for Biologically Relevant Scaffolds

Potential as a Pharmacophore or Building Block in Ligand Design

The concept of a pharmacophore involves the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. Although the pyrimidine (B1678525) ring itself is a common feature in many pharmacophores, there is no published research that specifically identifies or models a pharmacophore based on 2-Methyl-2-(pyrimidin-2-yl)propanoic acid or its derivatives for the design of new ligands.

Interaction with Specific Molecular Targets (Enzymes, Receptors, Ion Channels)

Detailed studies identifying and characterizing the interaction of this compound with specific molecular targets such as enzymes, receptors, or ion channels are absent from the public scientific record. Without such studies, any discussion of its potential biological effects would be purely hypothetical.

Mechanistic Exploration of Biological Activities (Molecular/Cellular Level)

Enzyme Inhibition Studies

A thorough search of scientific databases reveals no studies that have investigated the inhibitory activity of this compound against any enzymes, including but not limited to acetylcholinesterase, urease, CDK2, SLACK potassium channels, or Lck kinase.

Protein-Ligand Binding Affinity and Specificity

There is a lack of publicly available data on the protein-ligand binding affinity and specificity of this compound. Experimental data from techniques such as isothermal titration calorimetry, surface plasmon resonance, or computational docking studies that would elucidate these properties are not found in the current body of scientific literature.

Influence of Functional Groups on Binding (Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The binding affinity and selectivity of this compound are dictated by the interplay of various non-covalent interactions, each stemming from its distinct functional groups.

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Similarly, the two nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. These interactions are crucial for the molecule's orientation within a binding pocket of a protein or in the formation of supramolecular structures. In cocrystals involving pyrimidine derivatives and carboxylic acids, robust hydrogen bonds, such as N—H⋯O and O—H⋯N, are commonly observed, often leading to specific and stable structural motifs. researchgate.net

Hydrophobic Interactions: The two methyl groups attached to the alpha-carbon introduce a hydrophobic character to that region of the molecule. These groups can engage in favorable hydrophobic interactions with nonpolar residues within a receptor's binding site, such as leucine, isoleucine, and valine. The value of hydrophobic interactions in enhancing binding affinity is well-recognized in drug design, where even the addition of a single methyl group can significantly impact potency. mdpi.com The pyrimidine ring itself, although polar, has faces that can participate in hydrophobic stacking interactions. The strategic placement of such hydrophobic moieties is a key consideration in the design of potent enzyme inhibitors, as demonstrated in studies of substituted pyrimidines targeting dihydrofolate reductase. nih.govacs.org

Metal Ion Binding Properties and Coordination Chemistry

The structure of this compound, featuring both a nitrogen-containing heterocycle and a carboxylate group, strongly suggests its capability to act as a chelating ligand for various metal ions. This behavior is analogous to that of pyrimidine-2-carboxylic acid, whose coordination chemistry has been more extensively studied.

Complex Formation Behavior in Aqueous Solution

In aqueous solutions, this compound is expected to form stable complexes with a range of metal ions, particularly transition metals. The chelation process would involve the coordination of a metal ion by both the carboxylate group and one of the nitrogen atoms of the pyrimidine ring, likely the one closer to the propanoic acid substituent (N1), to form a stable five-membered ring. The formation of such metal complexes is a well-established phenomenon for ligands containing similar functionalities. longdom.org The stoichiometry of these complexes, such as 1:1 (metal:ligand) or 1:2, would depend on factors like the concentration of the reactants, pH, and the nature of the metal ion.

Potentiometric pH Titration for Acidity and Stability Constants

Potentiometric pH titration is a standard and effective method for quantifying the acidity of a ligand (pKa values) and the stability constants (log K or log β) of its metal complexes in solution. sebhau.edu.lyresearchgate.netmdpi.com This technique involves monitoring the pH of a solution containing the ligand, and then a mixture of the ligand and a metal ion, as a standard base is added.

Table 1: Representative Stability Constants (log K) for Metal Complexes with a Related Ligand (L-Valine)

This table, based on data for L-valine, illustrates the type of information that would be obtained from potentiometric titration. The stability of complexes often follows the Irving-Williams order (Co(II) < Ni(II) < Cu(II)). sebhau.edu.ly

Metal Ionlog K1log K2
Co(II)4.854.10
Ni(II)5.804.95
Cu(II)8.246.80
(Data is illustrative and based on L-Valine complexes to demonstrate the expected trend. sebhau.edu.ly)

Chelation Effects and Coordination Modes (e.g., carboxylate, pyrimidine nitrogen)

The primary coordination mode for this compound is anticipated to be bidentate chelation, involving the deprotonated carboxylate group and a pyrimidine nitrogen atom. This mode of binding is common for analogous ligands like pyrimidine-2-carboxylic acid, which forms stable six-membered chelate rings around metal ions. researchgate.netrsc.org

The carboxylate group can coordinate with a metal ion in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two metal centers. In the context of chelation with the pyrimidine nitrogen, a bidentate mode forming a stable ring structure is most probable. The nitrogen atoms of the pyrimidine ring also offer potential coordination sites. Crystal structures of related metal complexes show coordination through the nitrogen atoms of the pyrimidine ring. researchgate.net The specific coordination geometry around the metal center (e.g., octahedral, tetrahedral) would be influenced by the metal ion's preferred coordination number and the stoichiometry of the complex. researchgate.net

Structure Activity Relationship Sar Studies of 2 Methyl 2 Pyrimidin 2 Yl Propanoic Acid Analogues

Systematic Modification and Functionalization of the Pyrimidine (B1678525) Moiety

The pyrimidine ring is a key feature in many biologically active compounds, and its modification is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. For a hypothetical series of 2-Methyl-2-(pyrimidin-2-yl)propanoic acid analogues, systematic modifications to the pyrimidine ring would be crucial for exploring the SAR.

Key positions on the pyrimidine ring for substitution are C4, C5, and C6. The electronic and steric properties of substituents at these positions can significantly impact interactions with biological targets.

Substitution at the C5 position: This position is often critical for modulating activity. The introduction of various substituents can influence the molecule's conformation and interaction with the target. For instance, in some series of pyrimidine derivatives, a methyl group at this position has been shown to have steric limitations for enzyme inhibition. nih.gov

A hypothetical data table illustrating potential SAR trends for modifications on the pyrimidine moiety is presented below. The activity data is illustrative and not based on experimental results for this specific compound series.

Compound IDR4-SubstituentR5-SubstituentR6-SubstituentRelative Activity
A-1 HHH1.0
A-2 CH₃HH1.5
A-3 HClH2.2
A-4 OCH₃HOCH₃0.8
A-5 NH₂HH3.1

Exploration of Substituent Effects on the Propanoic Acid Side Chain

The 2-methyl-2-propanoic acid side chain offers several points for modification that could influence the compound's activity and physicochemical properties.

Carboxylic Acid Group: The carboxylic acid is a key functional group, likely involved in crucial interactions with a biological target, such as forming salt bridges or hydrogen bonds. nih.gov Its replacement with bioisosteres like tetrazole, sulfonamide, or phosphate (B84403) could be explored to modulate acidity, polarity, and metabolic stability. nih.gov However, studies on similar pyrimidine carboxylic acids have often indicated a preference for the carboxylic acid group by the target enzyme. nih.gov

Gem-Dimethyl Group: The two methyl groups on the alpha-carbon provide steric bulk and influence the orientation of the pyrimidine ring relative to the carboxylic acid. Replacing one or both methyl groups with other alkyl groups (e.g., ethyl, cyclopropyl) would alter the steric profile and could probe the size of the binding pocket.

Esterification: Conversion of the carboxylic acid to an ester would result in a loss of the acidic proton and a significant change in polarity, which would likely lead to a complete loss of biological activity if the acidic group is essential for binding.

A hypothetical data table for modifications on the propanoic acid side chain is shown below.

Compound IDα-Substituent 1α-Substituent 2Carboxylic Acid BioisostereRelative Activity
B-1 CH₃CH₃COOH1.0
B-2 HCH₃COOH0.5
B-3 CH₃CH₃Tetrazole0.7
B-4 EthylCH₃COOH1.2
B-5 CH₃CH₃COOCH₃<0.1

Quantitative Structure-Activity Relationships (QSAR) Modeling (If Data Available)

Specific QSAR modeling data for this compound analogues is not available in the reviewed literature. Generally, QSAR studies on pyrimidine derivatives aim to establish a mathematical relationship between the physicochemical properties of the compounds and their biological activity. nih.gov

For a hypothetical series of these compounds, a QSAR model could be developed using descriptors such as:

Electronic parameters: Hammett constants (σ), dipole moment.

Steric parameters: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic parameters: Partition coefficient (logP).

Topological indices: Molecular connectivity indices.

A generic QSAR equation might take the form: log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e

Where 'C' is the concentration required for a certain biological effect, and 'a' through 'e' are coefficients determined by regression analysis. Such a model would help in predicting the activity of newly designed analogues and in understanding the key structural features driving the activity.

Comparative Analysis with Structurally Similar Compounds and Known Ligands

The biological activity of this compound analogues could be compared with other structurally related classes of compounds. For instance, comparing them with 2-arylpropanoic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), could provide insights if the target is related. While the pyrimidine ring is a heteroaromatic system, its steric and electronic properties can be compared to substituted phenyl rings.

Furthermore, if the biological target of these compounds were known, a comparative analysis with existing, potent ligands for that target would be invaluable. This would involve assessing similarities and differences in pharmacophoric features, such as the spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Such a comparison could guide the design of more potent and selective analogues of this compound.

Advanced Research Applications and Methodological Development

Utilization as a Chemical Probe for Biochemical Pathway Investigations

There is no available scientific literature describing the use of 2-Methyl-2-(pyrimidin-2-yl)propanoic acid as a chemical probe for investigating biochemical pathways. Chemical probes are small molecules designed to interact with a specific protein target to study its function in a cellular or organismal context. While pyrimidine-based molecules, such as nucleoside analogues, have been developed as probes, particularly for pathways involving DNA replication, no such application has been documented for this compound.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

No studies were found that specifically mention the integration or screening of this compound within a Fragment-Based Drug Discovery (FBDD) platform. FBDD is a drug discovery paradigm that screens low-molecular-weight compounds (fragments) for weak binding to a biological target. The pyrimidine (B1678525) moiety is a common constituent of fragment libraries due to its favorable properties, including its ability to form key hydrogen bond interactions. However, the specific utility and screening results for this compound in this context have not been reported.

Green Chemistry Approaches in the Synthesis of this compound

There are no published synthetic routes for this compound that are explicitly described as employing green chemistry principles. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. While sustainable methods for the synthesis of the broader pyrimidine class of compounds have been explored, including multicomponent reactions and the use of environmentally benign solvents, these approaches have not been specifically applied to the synthesis of this particular propanoic acid derivative in the available literature.

Role in High-Throughput Screening (HTS) Library Design and Synthesis

Information regarding a specific role for this compound in the design or synthesis of High-Throughput Screening (HTS) libraries is not available. The pyrimidine scaffold is a foundational element in many screening libraries due to its prevalence in known drugs and its versatile chemical functionality, which allows for the creation of large, diverse collections of compounds. However, there is no evidence to suggest that this compound serves as a key building block or has a strategic role in the design of such libraries.

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Pyrimidin 2 Yl Propanoic Acid

Investigation of Novel Synthetic Routes and Catalytic Approaches

Currently, there is a lack of established, high-yield synthetic protocols specifically for 2-Methyl-2-(pyrimidin-2-yl)propanoic acid. Future research should focus on developing efficient and scalable synthetic methods. General strategies for the synthesis of pyrimidine (B1678525) derivatives often involve multicomponent reactions, which could be adapted for this specific target. For instance, palladium-catalyzed cross-coupling reactions are a versatile tool for the formation of C-C bonds and could be explored for attaching the propanoic acid moiety to the pyrimidine ring. mdpi.com

Furthermore, the development of novel catalytic approaches could significantly improve the efficiency and sustainability of the synthesis. This could include the use of transition metal catalysts, organocatalysts, or biocatalysts to achieve high selectivity and yield under mild reaction conditions. A systematic investigation of different catalysts and reaction conditions will be crucial in identifying the most effective synthetic strategy.

Deeper Exploration of Specific Molecular Target Interactions

The biological activity of this compound is currently unknown. A critical area for future research is the identification and characterization of its potential molecular targets. Given that related propanoic acid derivatives have shown activity as inhibitors of enzymes like cyclooxygenase (COX), a logical starting point would be to screen this compound against a panel of enzymes and receptors. mdpi.com

High-throughput screening assays, coupled with more focused biochemical and biophysical studies, can help to identify specific proteins that bind to the compound. Once a target is identified, further research will be needed to elucidate the precise mechanism of interaction, including the binding affinity, kinetics, and the specific amino acid residues involved in the interaction.

Advanced Computational Modeling for Predictive Design

In parallel with experimental work, advanced computational modeling can play a crucial role in predicting the properties and potential biological activities of this compound. Molecular docking simulations can be employed to predict the binding mode of the compound with various potential protein targets. mdpi.com These in silico studies can help to prioritize experimental screening efforts and provide insights into the structural basis of any observed activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to design and predict the activity of novel derivatives of this compound with improved potency and selectivity. By correlating the structural features of a series of related compounds with their biological activity, predictive models can be developed to guide the synthesis of more effective analogs.

Development of Supramolecular Assemblies Incorporating the Compound

The carboxylic acid and pyrimidine functionalities of this compound make it an interesting candidate for the construction of supramolecular assemblies. The pyrimidine ring can participate in hydrogen bonding and π-stacking interactions, while the carboxylic acid group can form strong hydrogen bonds or coordinate to metal ions.

Future research could explore the self-assembly of this compound into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. The formation of co-crystals with other molecules could also be investigated to modify the physicochemical properties of the compound. The development of such supramolecular assemblies could lead to novel applications in areas such as drug delivery, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-2-(pyrimidin-2-yl)propanoic acid, and how can reaction conditions be standardized to improve yield?

  • Methodology :

  • Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrimidine ring to the propanoic acid backbone. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in solvents like DMF or THF .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals .
  • Yield Optimization : Use Design of Experiments (DOE) to assess temperature, solvent polarity, and reaction time impacts. Monitor by TLC and HPLC for intermediate tracking .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidin-2-yl methyl integration) and assess stereochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 180.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the pyrimidine ring and carboxylic acid group .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

  • Methodology :

  • Solubility Profiling : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. The compound is expected to exhibit higher solubility in DMSO due to H-bonding with the pyrimidine N-atoms .
  • Stability Studies : Incubate at varying pH (2–12) and temperatures (4–40°C). Monitor degradation via HPLC and assess hydrolysis of the carboxylic acid group under alkaline conditions .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are most effective?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA or IB with mobile phases of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) via polarimetry .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in biphasic systems .

Q. What strategies are recommended for analyzing contradictory data in biological activity assays involving this compound?

  • Methodology :

  • Dose-Response Curves : Replicate assays (n ≥ 3) to identify outliers. Use statistical tools (e.g., ANOVA) to assess significance of IC₅₀ variations .
  • Target Validation : Confirm binding specificity via competitive inhibition assays (e.g., fluorescence polarization for enzyme-substrate interactions) .

Q. How can researchers profile and mitigate impurities in synthetic batches of this compound?

  • Methodology :

  • Impurity Identification : Use LC-MS/MS to detect by-products (e.g., de-methylated analogs or pyrimidine ring oxidation products) .
  • Process Optimization : Introduce scavenger resins (e.g., QuadraSil™ AP) during synthesis to adsorb reactive intermediates .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Correlate substituent effects (e.g., pyrimidine ring methylation) with bioactivity using descriptors like logP and H-bond donor counts .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR vs. X-ray) to resolve structural ambiguities .
  • Safety Protocols : Follow ECHA guidelines for handling carboxylic acids (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.